molecular formula C18H18Cl2N2O2 B185607 Adipamide, N,N'-bis(3-chlorophenyl)- CAS No. 73680-49-6

Adipamide, N,N'-bis(3-chlorophenyl)-

Cat. No. B185607
CAS RN: 73680-49-6
M. Wt: 365.2 g/mol
InChI Key: LXMBVMKKKLUBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adipamide, N,N'-bis(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as adipamide, and it is a derivative of chlorobenzene. Adipamide has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers looking to study the mechanisms of action of various compounds.

Mechanism Of Action

The mechanism of action of adipamide is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Adipamide has been found to have a range of effects on the body, including the modulation of inflammation and oxidative stress.

Biochemical And Physiological Effects

Adipamide has been found to have a range of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and the immune system. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Adipamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, adipamide has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
However, there are also some limitations associated with the use of adipamide in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results. Additionally, adipamide may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving adipamide. One potential area of research is the development of new compounds based on the structure of adipamide. These compounds could be designed to have more specific effects on the body, which could make them valuable tools for studying the mechanisms of action of various compounds.
Another potential area of research is the use of adipamide in the treatment of neurodegenerative diseases. Adipamide has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, adipamide, N,N'-bis(3-chlorophenyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body. While there are some limitations associated with the use of adipamide in lab experiments, there are also a number of potential future directions for research involving this compound.

Synthesis Methods

Adipamide can be synthesized via a number of different methods. One common method involves the reaction of 3-chlorophenyl magnesium bromide with N,N'-bis(2-chloroethyl) adipamide. This reaction produces adipamide as a white crystalline solid.

Scientific Research Applications

Adipamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various compounds. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.

properties

CAS RN

73680-49-6

Product Name

Adipamide, N,N'-bis(3-chlorophenyl)-

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N,N'-bis(3-chlorophenyl)hexanediamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24)

InChI Key

LXMBVMKKKLUBFC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl

Other CAS RN

73680-49-6

Pictograms

Environmental Hazard

Origin of Product

United States

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